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molecular formula C15H19NO B8440244 5-Methyl-2-pentyl-4-phenyl-1,3-oxazole CAS No. 89150-37-8

5-Methyl-2-pentyl-4-phenyl-1,3-oxazole

Cat. No. B8440244
M. Wt: 229.32 g/mol
InChI Key: PCMKMYKILWQNCV-UHFFFAOYSA-N
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Patent
US04596816

Procedure details

5-Methyl-2-pentyl-4-phenyloxazole (4.25 g) was brominated with N-bromosuccinimide (3.4 g) in carbon tetrachloride in the presence of azobisisobutyronitrile (0.2 g). The procedure gave an oil of 5-bromomethyl-2-pentyl-4-phenyloxazole, yield 5.70 g (99.7%).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[N:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Br:18]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:1][C:2]1[O:6][C:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[N:4][C:3]=1[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
CC1=C(N=C(O1)CCCCC)C1=CC=CC=C1
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(N=C(O1)CCCCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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